REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1(C(O)=O)[CH2:6][CH2:5][CH2:4]1.C([N:14]([CH2:17]C)CC)C.P(N=[N+]=[N-])(=O)(OC1C=CC=CC=1)[O:20]C1C=CC=CC=1.[C:38]([OH:42])([CH3:41])([CH3:40])[CH3:39]>>[F:11][C:2]([F:1])([F:10])[C:3]1([NH:14][C:17](=[O:20])[O:42][C:38]([CH3:41])([CH3:40])[CH3:39])[CH2:4][CH2:5][CH2:6]1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC(C1(CCC1)C(=O)O)(F)F
|
Name
|
|
Quantity
|
0.912 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
diphenyl phosphorazidate
|
Quantity
|
1.801 g
|
Type
|
reactant
|
Smiles
|
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)(=O)N=[N+]=[N-]
|
Type
|
CUSTOM
|
Details
|
The oily residue was stirred in ether
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed under N2 for 2 days
|
Duration
|
2 d
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
ether layer was isolated
|
Type
|
WASH
|
Details
|
The combined organics were washed with 5% citric acid, saturated aqueous NaHCO3 twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1(CCC1)NC(OC(C)(C)C)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 713 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |